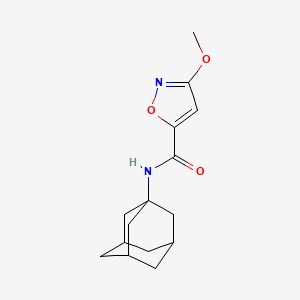

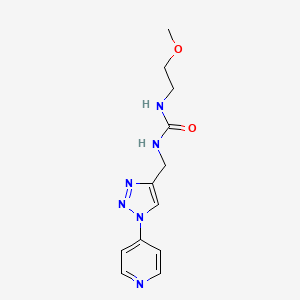

N-((1s,3s)-adamantan-1-yl)-3-methoxyisoxazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-((1s,3s)-adamantan-1-yl)-3-methoxyisoxazole-5-carboxamide” is a complex organic compound. It contains an adamantane moiety, which is a type of diamondoid and a stable three-dimensional (3D) hydrocarbon structure composed of three cyclohexane rings . It also contains an isoxazole ring, which is a five-membered ring with two heteroatoms (one nitrogen and one oxygen), and a carboxamide group, which is a common functional group in bioactive molecules .

Molecular Structure Analysis

The adamantane moiety is known for its rigidity and three-dimensional structure, which can influence the compound’s overall conformation and potentially its interactions with biological targets . The isoxazole ring is a polar heterocycle that can participate in hydrogen bonding and other polar interactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the carboxamide could potentially undergo hydrolysis, and the isoxazole ring might participate in various reactions depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the adamantane moiety could contribute to its lipophilicity, while the isoxazole and carboxamide groups could contribute to its polarity .科学的研究の応用

Anti-Dengue Virus Activity

The compound N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide, which shares structural features with the compound , has been synthesized for anti-Dengue virus activity . The compound showed significant anti-DENV serotype 2 activity and low cytotoxicity .

Synthesis of N-Aryl Derivatives

The Chan–Lam reaction conditions were optimized for the synthesis of N-aryl derivatives of adamantane-containing amines . This process involved reacting adamantane-containing amines and diamines with different steric hindrances at the primary amino groups with p-tolylboronic acid .

Synthesis of N-(Adamantan-1-yl)amides

N-(Adamantan-1-yl)amides were synthesized by reacting 1-bromoadamantane with carboxylic acid amides in the presence of manganese . This process yielded N-(Adamantan-1-yl)amides in 70–90% yield .

Construction of Complex STO-NG Basis Sets

The compound N-((1s,3s)-adamantan-1-yl)-3-methoxyisoxazole-5-carboxamide can be used in the construction of complex Slater-type orbital represented by N-term Gaussian-type orbitals (cSTO-N G) basis sets . These basis sets are used for calculating electronic resonance state energies and photoionization cross sections of atoms and molecules .

1S-3S Direct Frequency Comb Spectroscopy

The 1S-3S spectrometer, which is based on a mode-locked titanium sapphire laser, produces a frequency comb that is used for spectroscopy . This method allows for high-resolution spectroscopy down to the natural line width of the observed transition .

Synthesis of 1-Amino-3-Azabicyclo[4.1.0]heptane Skeleton Derivatives

Research has shown a comprehensive synthesis approach for 1-amino-3-azabicyclo[4.1.0]heptane skeleton derivatives. The synthesis process involves intramolecular reductive cyclopropanation of α-(N-allylamino)-substituted N,N-dialkylcarboxamides, yielding enantiomerically pure compounds.

作用機序

特性

IUPAC Name |

N-(1-adamantyl)-3-methoxy-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-19-13-5-12(20-17-13)14(18)16-15-6-9-2-10(7-15)4-11(3-9)8-15/h5,9-11H,2-4,6-8H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNVUUCQGFFLDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)C(=O)NC23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1s,3s)-adamantan-1-yl)-3-methoxyisoxazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-Chlorophenyl)methyl]-N'-(2,2-dimethoxyethyl)oxamide](/img/structure/B2470546.png)

![N-(3,4-dichlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2470553.png)

![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(prop-2-en-1-ylamino)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2470557.png)

![3-Cyclopropyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2470561.png)

![5-((3,4-dimethylphenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2470564.png)

![2-Oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonic acid diethylamide](/img/structure/B2470567.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2470568.png)